

(E/Z)-BCI in Oncology: A Comparative Analysis Across Diverse Cancer Models

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Compound of Interest		
Compound Name:	(E/Z)-BCI	
Cat. No.:	B3177003	Get Quote

(E/Z)-2-benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one (BCI), a small molecule inhibitor of dual-specificity phosphatases (DUSPs), has emerged as a compound of interest in cancer research. By targeting DUSP1 and DUSP6, BCI modulates key signaling pathways involved in cell proliferation, survival, and apoptosis. This guide provides a cross-validation of (E/Z)-BCI's efficacy and mechanism of action across various cancer models, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Efficacy of (E/Z)-BCI

The cytotoxic effects of **(E/Z)-BCI** have been evaluated in a range of cancer cell lines. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% of its maximum effect or inhibition, are summarized below.

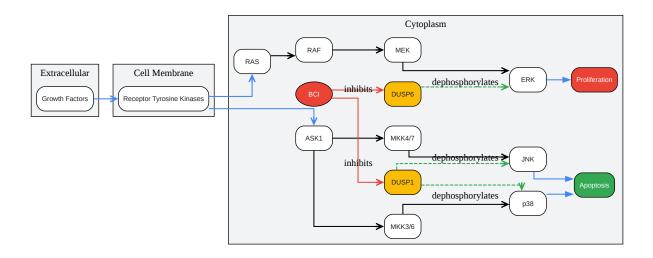


Cancer Type	Cell Line	EC50/IC50 (μM)	Publication
Neuroblastoma	SK-N-AS	~0.42	[1]
KELLY	~0.85	[1]	
IMR-32	~1.34	[1]	
LAN-1	~0.78	[1]	_
Colorectal Cancer	DLD1	1 - 12 (range)	_
HT-29	1 - 12 (range)		_
Caco-2	1 - 12 (range)	_	
Gastric Cancer	MKN-45	Not explicitly stated, but BCI sensitizes cells to cisplatin.	[2]
Non-Small Cell Lung Cancer	NCI-H1299	Significantly inhibits viability (specific IC50 not provided).	

Signaling Pathway and Experimental Workflow

The primary mechanism of action of **(E/Z)-BCI** involves the inhibition of DUSP1 and DUSP6, which are phosphatases that negatively regulate the mitogen-activated protein kinase (MAPK) signaling pathways. This inhibition leads to the sustained phosphorylation and activation of stress-activated protein kinases such as p38 and JNK, while the effect on ERK1/2 can vary depending on the cellular context. This modulation of MAPK signaling ultimately contributes to the induction of apoptosis and inhibition of cell proliferation.



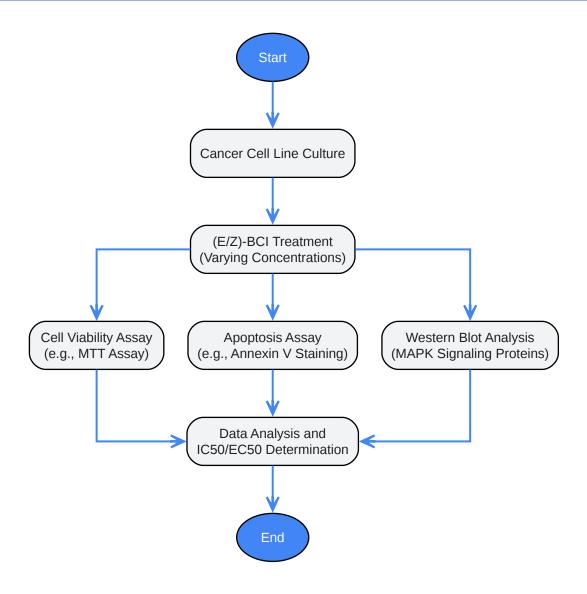


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Caption: (E/Z)-BCI inhibits DUSP1/6, modulating MAPK signaling pathways.

The general workflow for evaluating the efficacy of **(E/Z)-BCI** in a cancer cell line involves a series of in vitro assays to determine its cytotoxic and apoptotic effects, as well as its impact on key signaling molecules.





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- 2. In Vitro and In Silico Investigation of BCI Anticancer Properties and Its Potential for Chemotherapy-Combined Treatments PMC [pmc.ncbi.nlm.nih.gov]



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